molecular formula C21H16BrClN4O3 B2419439 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-48-8

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2419439
CAS No.: 946214-48-8
M. Wt: 487.74
InChI Key: QHFYKFSKKVNMHZ-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features both oxazole and triazole rings

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-9-5-15(22)6-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYKFSKKVNMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and triazole intermediates separately, followed by their coupling.

    Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with an amide in the presence of a dehydrating agent can yield the oxazole ring.

    Triazole Synthesis: The triazole ring can be formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Coupling Reaction: The final step involves coupling the oxazole and triazole intermediates. This can be achieved through esterification or amidation reactions, depending on the functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Step 1: Oxazole Ring Formation

The oxazole moiety ([2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]) may form via amidoxime cyclization. For example:

  • Reagents : Acylamidoxime, acid (e.g., AcOH/Ac₂O) .

  • Conditions : Reflux in solvent (e.g., EtOH).

  • Mechanism : Acidic cyclization of acylamidoximes to form fused heterocycles .

Step 3: Coupling Reactions

The final compound may involve esterification or alkylation:

  • Esterification : Reaction of the triazole carboxylic acid with an alcohol (e.g., oxazole-containing alcohol) in the presence of coupling agents (e.g., DCC, TBTU) .

  • Alkylation : S-alkylation or O-alkylation steps, as seen in analogous syntheses (e.g., using cesium carbonate and DMF) .

Mechanism of Triazole Formation

Triazoles often form via cycloaddition (e.g., [3+2] between azides and alkynes) or stepwise synthesis from imidazoles. For this compound, the triazole may form via:

  • Oxidation of imidazoles : Imidazoles with nitro groups oxidized to carboxylic acids (e.g., KMnO₄, NaHCO₃) .

  • Activation of carboxylic acids : Use of SOCl₂ to form acyl chlorides, enabling subsequent coupling .

Mechanism of Oxazole Formation

Oxazoles form through cyclization of acylamidoximes under acidic conditions. For example:

  • Amidoxime reacts with acetyl chloride in AcOH/Ac₂O to form oxazole rings .

Data Table: Key Reaction Steps

Step Reagents Conditions Yield Reference
Oxazole ring formationAcylamidoxime, AcOH/Ac₂OReflux, acidic conditionsModerate
Triazole oxidationKMnO₄, NaHCO₃Reflux in water55%
Carboxylic acid activationSOCl₂Benzene, reflux90%
EsterificationCoupling agents (DCC/TBTU)DMF, room temperatureVariable
S-alkylationCesium carbonate, DMFStirring for 24 h61%

Challenges and Considerations

Scientific Research Applications

Structural Information

  • Molecular Formula : C23H21ClN4O4
  • Molecular Weight : 452.9 g/mol
  • LogP : 4.4486
  • Hydrogen Bond Acceptors : 8
  • Polar Surface Area : 73.185 Ų

Antimicrobial Properties

Research indicates that compounds containing oxazole and triazole moieties exhibit significant antimicrobial activities. For instance, derivatives of similar structures have been reported to show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Studies have shown that related compounds can possess antitumor properties. The oxazole ring has been associated with cytotoxic effects against cancer cell lines. For example, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo .

Other Biological Activities

The compound may also display additional pharmacological properties such as antifungal and anti-inflammatory effects. The structural diversity provided by the oxazole and triazole rings allows for the exploration of various biological pathways, making it a candidate for further pharmacological studies .

General Synthesis Approach

The synthesis of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions:

  • Formation of Oxazole Ring : Starting from appropriate aldehydes and amines under acidic conditions.
  • Triazole Formation : Utilizing azide and alkyne coupling reactions.
  • Final Coupling Reaction : Combining the oxazole derivative with the triazole moiety through esterification or similar coupling strategies.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study demonstrated the synthesis of aryl and hetaryl oxadiazoline compounds that showed promising antibacterial activity against various strains .
  • Another research focused on the synthesis of oxazolopyrrolidone lactams with potential applications in treating gastric cancer, highlighting the importance of structural modifications for enhanced biological activity .

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole and triazole rings could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of functional groups and ring structures

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Oxazole ring : A five-membered aromatic ring containing nitrogen and oxygen.
  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Chlorophenyl and bromophenyl groups : These halogenated phenyl groups are critical for enhancing biological activity.

Biological Activity Overview

Research indicates that compounds with oxazole and triazole moieties exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Studies have demonstrated that derivatives similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate show significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U937 (Leukemia)10.38Cell cycle arrest and apoptosis
A549 (Lung Cancer)12.50Inhibition of proliferation

These results suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation through various mechanisms.

Antimicrobial Activity

In addition to anticancer properties, the compound has also shown promising antimicrobial activity. It was evaluated against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm) Comparison with Standard Antibiotic
Staphylococcus aureus18Comparable to Tetracycline
Escherichia coli15Slightly less effective than Ampicillin

The antimicrobial efficacy highlights the potential for this compound in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Cytotoxic Effects on Cancer Cell Lines : A study involving a series of oxazole derivatives found that modifications to the phenyl groups significantly enhanced cytotoxicity against MCF-7 cells. The study reported IC50 values ranging from 0.12 to 2.78 µM for structurally similar compounds .
  • Antimicrobial Screening : Research focused on oxazole-based compounds indicated that specific substitutions could lead to increased antibacterial activity against resistant strains of bacteria, suggesting a structure-activity relationship worth exploring further .

Q & A

Q. What novel applications could emerge from modifying this compound’s scaffold?

  • Targeted drug delivery : Conjugate with PEGylated nanoparticles to enhance bioavailability .
  • Photoactivatable probes : Introduce azide groups for bioorthogonal labeling in live-cell imaging .
  • Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications .

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